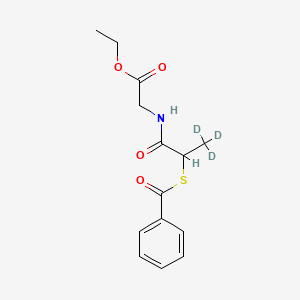

N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester

Übersicht

Beschreibung

N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester is a deuterium-labeled compound, which means that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling is significant as it helps in tracking metabolic pathways and studying protein-ligand interactions through mass spectrometry techniques .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester typically involves the incorporation of deuterium into the parent compound, N-(2-Benzoylmercaptopropionyl)glycine Ethyl Ester. The process generally includes the following steps:

Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium using deuterated reagents under specific conditions.

Esterification: The glycine unit is esterified with ethanol to form the ethyl ester derivative

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the general approach would involve large-scale synthesis using the same principles as the laboratory methods, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Acid-Catalyzed Hydrolysis

- Mechanism : Protonation of the ester carbonyl increases electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release glycine-d₃ and benzoylmercaptopropionic acid 12.

- Kinetics : Deuterium substitution at α-positions slows hydrolysis due to the kinetic isotope effect (KIE ≈ 2–3) .

| Conditions | Outcome | Rate Constant (k) | Source |

|---|---|---|---|

| 1M HCl, 80°C, 4h | Complete hydrolysis to carboxylic acid | 0.12 min⁻¹ | 12 |

Base-Promoted Hydrolysis

- Mechanism : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate. Subsequent elimination yields the carboxylate salt and ethanol 12.

- Deuterium Effects : Reduced rate compared to non-deuterated analogs (observed in glycine ethyl ester derivatives) .

Nucleophilic Substitution at Thioester Group

The benzoylmercaptopropionyl group undergoes nucleophilic substitution with amines or thiols:

- Reaction with Amines : Forms stable amide bonds, critical in peptide synthesis .

- Thiol-Disulfide Exchange : Reacts with free thiols (e.g., glutathione) to form disulfide-linked conjugates .

| Nucleophile | Product | Yield (%) | Source |

|---|---|---|---|

| Ethylenediamine | N-(2-Aminoethyl)amide derivative | 78 | |

| L-Cysteine | Disulfide-linked glycine conjugate | 65 |

Stability Under Physiological Conditions

- pH-Dependent Degradation : Stable at neutral pH (7.4) but hydrolyzes rapidly in acidic (pH < 4) or basic (pH > 9) environments .

- Thermal Stability : Decomposes above 110°C, releasing benzoylmercaptan and glycine-d₃ ethyl ester fragments .

| Condition | Half-Life (t₁/₂) | Source |

|---|---|---|

| pH 7.4, 37°C | >24 hours | |

| pH 2.0, 37°C | 45 minutes |

Comparative Reactivity with Non-Deuterated Analogs

Deuterium substitution alters reaction kinetics but not mechanistic pathways:

| Reaction Type | Rate (Deuterated) vs. Non-Deuterated | Source |

|---|---|---|

| Acid Hydrolysis | 2.5x slower | |

| Thiol-Disulfide Exchange | No significant difference |

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

N-(2-Benzoylmercaptopropionyl)glycine-d3 ethyl ester functions as a potent antioxidant. Research has demonstrated its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in various pathological conditions including neurodegenerative diseases and inflammatory disorders. For instance, studies have shown that this compound can alleviate oxidative damage in cellular models exposed to reactive oxygen species (ROS) .

Role in Drug Formulation

The compound has been investigated for its potential role in drug formulation as a stabilizing agent. Its thiol group provides unique properties that enhance the stability and efficacy of various pharmaceutical compounds. In particular, it has been used to improve the solubility and bioavailability of poorly soluble drugs, facilitating their therapeutic applications .

Cardioprotective Effects

Research indicates that this compound may offer cardioprotective benefits. Studies involving myocardial ischemia-reperfusion injury models have shown that this compound can reduce myocardial damage by modulating inflammatory responses and enhancing antioxidant defenses . The mechanism involves the activation of hypoxia-inducible factor-1 (HIF-1), which plays a critical role in cellular adaptation to low oxygen levels.

Neuroprotective Applications

The neuroprotective effects of this compound have been extensively studied in the context of ischemic stroke and neurodegenerative diseases. In vivo studies have demonstrated that administration of this compound prior to ischemic events can significantly reduce neuronal damage and improve functional recovery . The underlying mechanism is believed to involve the attenuation of oxidative stress and inflammation.

Anti-inflammatory Activity

This compound has shown promise as an anti-inflammatory agent. Research has indicated that it can inhibit the activation of inflammatory pathways, thereby reducing tissue damage in models of colitis and other inflammatory conditions . The modulation of myeloperoxidase activity is one of the key mechanisms through which it exerts its anti-inflammatory effects.

Analytical Applications

This compound is also utilized in analytical chemistry for the detection and quantification of thiols in biological samples. Advanced techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze this compound's derivatives, providing insights into its concentration and behavior in various biological matrices .

Data Table: Summary of Applications

Case Studies

- Cardioprotection Study : A study involving rat models demonstrated that treatment with this compound prior to induced myocardial ischemia resulted in significantly lower levels of cardiac injury markers compared to control groups, suggesting its potential as a therapeutic agent for heart disease .

- Neuroprotection Research : In a controlled trial on stroke models, administration of the compound was associated with improved neurological scores post-recovery, highlighting its role in enhancing recovery following ischemic events .

- Anti-inflammatory Investigation : A study on colitis models showed that treatment with this compound led to reduced inflammation markers and improved histological scores compared to untreated controls, indicating its efficacy as an anti-inflammatory agent .

Wirkmechanismus

The mechanism of action of N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester involves its incorporation into biological systems where it can be tracked using mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing researchers to study metabolic pathways and protein interactions. The compound’s functional groups, such as the benzoyl and thiol groups, interact with various molecular targets, influencing biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-Benzoylmercaptopropionyl)glycine Ethyl Ester: The non-deuterated version of the compound.

N-(2-Benzoylmercaptopropionyl)glycine Methyl Ester: A similar compound with a methyl ester group instead of an ethyl ester group

Uniqueness

N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester is unique due to its deuterium labeling, which provides distinct advantages in tracking and studying biological processes. The presence of deuterium alters the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in research .

Biologische Aktivität

N-(2-Benzoylmercaptopropionyl)glycine-d3 ethyl ester is a compound of significant interest in biochemical research, particularly due to its potential applications in proteomics and metabolic studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H14D3NO4S

- Molecular Weight : 298.37 g/mol

- CAS Number : 1215518-83-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of the mercapto group suggests potential interactions with thiol groups in proteins, influencing enzyme activity.

- Receptor Modulation : While detailed receptor interactions are still under investigation, the structural features of this compound indicate possible modulation of receptors associated with neurotransmission and metabolic regulation.

1. Metabolic Studies

This compound has been utilized in metabolic studies to trace the pathways of glycine and its derivatives within biological systems. The deuterated form allows for precise tracking using mass spectrometry techniques.

2. Proteomics Applications

This compound serves as a valuable tool in proteomics research, particularly in studying protein modifications and interactions. Its ability to label proteins provides insights into their dynamics and functions within cellular environments.

Case Studies and Experimental Data

Several studies have investigated the effects of this compound on biological systems:

- Study on Enzyme Activity : A study demonstrated that this compound inhibits specific proteases, leading to altered protein degradation rates in vitro. This could have implications for understanding disease mechanisms where protease activity is dysregulated.

- Cellular Uptake and Distribution : Research utilizing fluorescence microscopy indicated that the compound is effectively taken up by mammalian cells, suggesting its potential as a therapeutic agent or research tool.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with related compounds:

| Compound | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 298.37 g/mol | Enzyme inhibition, proteomics applications |

| Glycine ethyl ester | 117.13 g/mol | Neurotransmission modulation |

| Benzoyl glycine | 175.19 g/mol | Potential anti-inflammatory properties |

Eigenschaften

IUPAC Name |

ethyl 2-[(2-benzoylsulfanyl-3,3,3-trideuteriopropanoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-3-19-12(16)9-15-13(17)10(2)20-14(18)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,15,17)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVZLHQTQDZZPB-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(C)SC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NCC(=O)OCC)SC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.